4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride
Description
Properties
IUPAC Name |
4-[(2-piperidin-4-ylimidazol-1-yl)methyl]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c1-5-15-6-2-12(1)11-18-10-9-17-14(18)13-3-7-16-8-4-13;;/h1-2,5-6,9-10,13,16H,3-4,7-8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKUBTQKFIQQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CN2CC3=CC=NC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazole Ring
The initial step involves synthesizing the imidazole core, which is central to the molecule's biological activity. The typical method employs a condensation reaction where glyoxal reacts with ammonia or ammonium salts, followed by cyclization with formaldehyde under controlled conditions.
- Reagents: Glyoxal, ammonia, formaldehyde
- Solvent: Aqueous or ethanol-based medium
- Temperature: Mild heating (~50–80°C)
- Catalyst: None or trace acid/base as needed
Outcome: Formation of a substituted imidazole ring, which can be further functionalized at specific positions to introduce the desired substituents.
Attachment of the Piperidine Moiety
The piperidine ring is introduced via nucleophilic substitution, often through a Mitsunobu reaction or SN2 pathway, where a suitable leaving group on the imidazole intermediate reacts with a piperidine derivative.
- Reagents: Boc-protected piperidinemethanol or piperidine derivatives
- Catalysts: Triphenylphosphine and diethyl azodicarboxylate (for Mitsunobu)
- Solvent: Tetrahydrofuran (THF) or dichloromethane
- Temperature: Room temperature to 50°C
Purification: Recrystallization or chromatography to isolate the piperidine-substituted imidazole intermediate.
Synthesis of the Pyridine Linker
The pyridine ring is attached via nucleophilic aromatic substitution or Suzuki coupling, depending on the specific derivatives used.
- For nucleophilic substitution: Use of pyridine derivatives with leaving groups (e.g., halides)
- For Suzuki coupling: Palladium catalyst, boronic acids, and base (e.g., potassium carbonate)
- Solvent: Dioxane, ethanol, or toluene
- Temperature: Elevated (80–110°C)
Outcome: Covalent linkage of the pyridine to the imidazole-piperidine core, forming the backbone of the target molecule.
Final Assembly and Salt Formation
The final step involves linking the imidazole-piperidine intermediate with the pyridine derivative, followed by purification and conversion into the dihydrochloride salt.
- Linkage: Typically via a methyl or methylene bridge, often using formaldehyde or related reagents
- Purification: Recrystallization or preparative chromatography
- Salt formation: Treatment with hydrochloric acid in aqueous medium to yield the dihydrochloride salt
- The dihydrochloride salt enhances compound stability and solubility.
- Purification steps are critical to remove residual catalysts and by-products, ensuring high purity suitable for biological testing.
Data Table: Summary of Key Reaction Conditions
| Step | Reaction | Reagents | Solvent | Temperature | Purification Method |
|---|---|---|---|---|---|
| 1 | Imidazole ring synthesis | Glyoxal, NH3, formaldehyde | Aqueous/ethanol | 50–80°C | Recrystallization |
| 2 | Piperidine attachment | Boc-piperidinemethanol | THF/DCM | Room temp–50°C | Chromatography |
| 3 | Pyridine linkage | Boronic acid, Pd catalyst | Dioxane/ethanol | 80–110°C | Chromatography |
| 4 | Final assembly | Formaldehyde, HCl | Aqueous | Room temp | Recrystallization, salt formation |
Research Findings and Notes
- Reaction Optimization: Recent studies emphasize the importance of controlling temperature and solvent polarity to maximize yield and purity, especially during Suzuki coupling and nucleophilic substitution steps.
- Purification: Recrystallization from ethanol or chromatography on silica gel are standard to achieve high purity, critical for subsequent biological assays.
- Scale-up Considerations: Industrial synthesis involves continuous flow reactors, optimized catalysts, and solvent recycling to enhance efficiency and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, acids, bases, and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Structural Differences |
|---|---|---|---|---|---|
| 4-[(2-Piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride | C₁₄H₁₈Cl₂N₄ | 315.24 | 1992996-26-5 | 95% | Pyridine-imidazole-piperidine backbone |
| 4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]piperidine hydrochloride | C₉H₁₆ClN₃S | 233.76 | 1177344-02-3 | N/A | Sulfanyl linker instead of methylpyridine |
| 2-[(2-Piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride | C₁₄H₁₉Cl₃N₄ | 351.70 | 1987680-73-8 | 95% | Trihydrochloride salt; piperidin-3-yl isomer |
| 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | C₁₇H₂₄ClN₃O | 321.85 | N/A | N/A | Benzoimidazole core; ethoxyethyl substituent |
| SB203580 (p38 MAP kinase inhibitor) | C₂₁H₁₅FN₄O₂S | 406.43 | 152121-47-6 | N/A | Fluorophenyl and methylsulfonyl groups |
Key Observations :
- Salt Forms : The trihydrochloride analog (CAS: 1987680-73-8) has higher solubility in aqueous media compared to the dihydrochloride form due to additional chloride ions .
- Linker Variations : Replacing the methylpyridine group with a sulfanyl moiety (CAS: 1177344-02-3) reduces molecular weight and may alter lipophilicity and receptor binding .
Biological Activity
The compound 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties, supported by data from various studies.
Antibacterial Activity
Several studies have assessed the antibacterial properties of compounds with similar structures. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Pseudomonas aeruginosa | Moderate activity |
These findings indicate that the compound may disrupt bacterial cell wall synthesis or function through interaction with specific bacterial enzymes or receptors .
Antifungal Activity
The compound also shows antifungal properties, particularly against Candida albicans and other pathogenic fungi. The MIC values for antifungal activity range from:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These results suggest that the compound could be a candidate for developing antifungal agents, especially in cases where conventional treatments are ineffective .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the imidazole and piperidine moieties may play crucial roles in binding to biological targets such as enzymes or receptors involved in microbial growth and survival.
Case Studies
Recent research highlighted in various studies has demonstrated the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Resistance : A study evaluated a series of piperidine derivatives against resistant strains of Staphylococcus aureus, showing that modifications to the piperidine structure significantly enhanced antibacterial activity.
- Clinical Trials : Preliminary trials indicated that compounds with similar scaffolds have shown promise in treating infections caused by multidrug-resistant organisms, suggesting a potential therapeutic application for this compound.
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride in laboratory settings?
- Methodological Answer :
- Ventilation : Use in a well-ventilated area or under a fume hood to avoid inhalation exposure. If inhaled, move to fresh air immediately and seek medical attention if symptoms persist .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, remove contaminated clothing and rinse skin with water for 15 minutes .
- First Aid : For eye exposure, rinse with water for several minutes and remove contact lenses if feasible. If ingested, rinse mouth and contact a poison control center .
- Storage : Store at room temperature in a tightly sealed container, away from heat and incompatible substances (e.g., strong oxidizers) .
Q. How can researchers verify the purity of synthesized this compound?
- Methodological Answer :
- Analytical Techniques :
- Purity Threshold : Aim for ≥95% purity for biological assays, validated by chromatographic methods .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Variable Standardization : Control environmental factors (pH, temperature) during assays, as stability and receptor binding may vary under different conditions .
- Dose-Response Curves : Perform assays across a broad concentration range (e.g., 1 nM–100 µM) to identify biphasic effects or off-target interactions .
- Orthogonal Assays : Validate findings using multiple techniques (e.g., radioligand binding vs. functional cAMP assays for GPCR studies) .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify structure-activity relationships (SAR) .
Q. How can synthetic routes for this compound be optimized to improve yield and reduce by-products?
- Methodological Answer :
- Stepwise Optimization :
Intermediate Purification : Isolate and characterize key intermediates (e.g., 2-piperidin-4-yl-1H-imidazole) via column chromatography .
Coupling Reaction : Use a Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for imidazole-pyridine linkage, optimizing catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) .
Salt Formation : Precipitate the dihydrochloride salt in cold ethanol to enhance crystallinity and purity .
- By-Product Mitigation : Monitor reactions via TLC or LC-MS to identify side products (e.g., N-oxide formation) and adjust reaction time/temperature .
Q. What in silico tools are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- Software Recommendations :
- Key Parameters : Prioritize compounds with LogP < 3, topological polar surface area (TPSA) < 60 Ų, and high gastrointestinal absorption .
Data Contradiction Analysis
Q. How should researchers address discrepancies in receptor binding affinity data between in vitro and cell-based assays?
- Methodological Answer :
- Assay Conditions : Ensure consistent buffer composition (e.g., Mg²⁺ concentration for GPCR stability) and cell line selection (e.g., HEK293 vs. primary neurons) .
- Membrane Permeability : Test compound permeability using Caco-2 cells or PAMPA assays; low permeability may explain reduced efficacy in cellular models .
- Metabolite Interference : Screen for active metabolites via LC-MS/MS in cell lysates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
